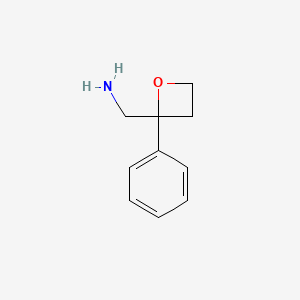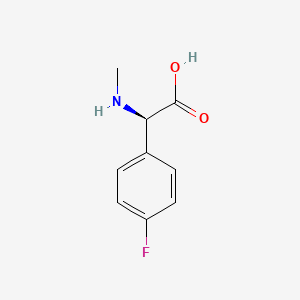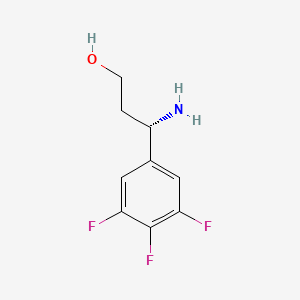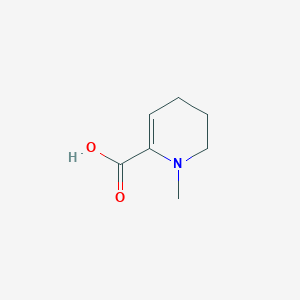
1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts using borohydride reagents . Another method includes a modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .
Análisis De Reacciones Químicas
1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a neurotoxin and its effects on the nervous system . In medicine, it is being explored for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases . Industrially, it can be used as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can lead to an accumulation of acetylcholine, resulting in various physiological effects . Additionally, the compound can undergo metabolic conversion to produce reactive intermediates that may cause oxidative stress and cellular damage .
Comparación Con Compuestos Similares
1-Methyl-1,4,5,6-tetrahydropyridine-2-carboxylic acid can be compared to other similar compounds within the tetrahydropyridine family. Some of these similar compounds include 1-Methyl-1,2,3,6-tetrahydropyridine and 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine . While these compounds share a common tetrahydropyridine core, they differ in their substituents and specific chemical properties. For example, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine is known for its neurotoxic effects and its use in Parkinson’s disease research . The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
1-methyl-3,4-dihydro-2H-pyridine-6-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c1-8-5-3-2-4-6(8)7(9)10/h4H,2-3,5H2,1H3,(H,9,10) |
Clave InChI |
QGOWUMSQTRQQIZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063225.png)
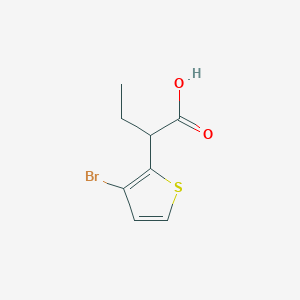
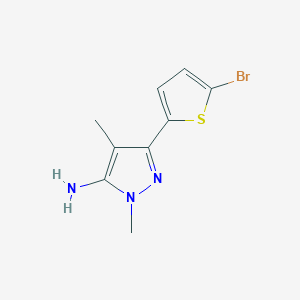


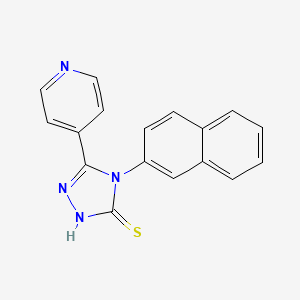
![3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B13063255.png)
![[5-(Trifluoromethyl)thien-2-YL]acetic acid](/img/structure/B13063257.png)
![2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B13063260.png)
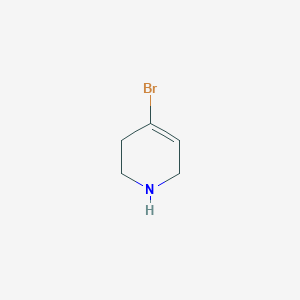
![2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B13063262.png)
